1-(2-fluoroethyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2-fluoroethyl)-4-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole typically involves the reaction of 4-methylpyrazole with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromide by the pyrazole nitrogen. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microreactors and automated systems can optimize reaction conditions, reduce waste, and improve safety. These methods are particularly advantageous for scaling up the production of this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluoroethyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
- 1-(2-Fluoroethyl)-3-methylpyrazole
- 1-(2-Fluoroethyl)-5-methylpyrazole
- 1-(2-Fluoroethyl)-4-ethylpyrazole
Comparison: 1-(2-fluoroethyl)-4-methyl-1H-pyrazole is unique due to the specific positioning of the fluoroethyl and methyl groups on the pyrazole ring. This positioning can influence the compound’s reactivity, stability, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
CAS No. |
1429418-52-9 |
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Molecular Formula |
C6H9FN2 |
Molecular Weight |
128.15 |
IUPAC Name |
1-(2-fluoroethyl)-4-methylpyrazole |
InChI |
InChI=1S/C6H9FN2/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3H2,1H3 |
InChI Key |
HHKRMNAYSYYGDO-UHFFFAOYSA-N |
SMILES |
CC1=CN(N=C1)CCF |
Canonical SMILES |
CC1=CN(N=C1)CCF |
Origin of Product |
United States |
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